molecular formula C18H23NO3 B4497653 5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one

5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B4497653
M. Wt: 301.4 g/mol
InChI Key: XBLZFNIQMSHTJA-UHFFFAOYSA-N
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Description

5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 3,4,7-trimethylchromen-2-one and piperidine.

    Reaction Steps:

    Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the chromenone ring.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a dehydroxylated compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one would depend on its specific biological target. Generally, chromenones can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3,5,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one
  • 5-hydroxy-3,4,7-trimethyl-6-(morpholin-1-ylmethyl)-2H-chromen-2-one

Uniqueness

5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-hydroxy-3,4,7-trimethyl-6-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-11-9-15-16(12(2)13(3)18(21)22-15)17(20)14(11)10-19-7-5-4-6-8-19/h9,20H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLZFNIQMSHTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1CN3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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